molecular formula C15H10N2O3 B14489295 2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline CAS No. 64388-18-7

2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline

Cat. No.: B14489295
CAS No.: 64388-18-7
M. Wt: 266.25 g/mol
InChI Key: AXZOYEQJMARSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline is an organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring The presence of a nitrophenyl group at the second position and an oxo group at the first position of the quinoline ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline can be achieved through several synthetic routes. One common method involves the nitration of phenol using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The 4-nitrophenol can then be further reacted with quinoline derivatives under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration reactions followed by purification processes to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring structure allows for intercalation into DNA, potentially disrupting cellular processes and leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline is unique due to the presence of both the nitrophenyl and oxo groups, which confer distinct chemical and biological properties

Properties

CAS No.

64388-18-7

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

2-(4-nitrophenyl)-1-oxidoquinolin-1-ium

InChI

InChI=1S/C15H10N2O3/c18-16-14-4-2-1-3-11(14)7-10-15(16)12-5-8-13(9-6-12)17(19)20/h1-10H

InChI Key

AXZOYEQJMARSHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.